(S)-2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanamine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanamine is a compound that features a trifluoromethyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanamine typically involves the introduction of a trifluoromethyl group to an indole derivative. One common method involves the reaction of an indole derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (S)-2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1H-indol-3-yl)ethanamine: A related compound without the trifluoromethyl group.
5-Methoxy-2-(1H-indol-3-yl)ethanamine: Another indole derivative with a methoxy group.
Uniqueness: The presence of the trifluoromethyl group in (S)-2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9F3N2 |
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Molecular Weight |
214.19 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,14H2/t9-/m0/s1 |
InChI Key |
TZQBOSKCYLEGAX-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)N |
Origin of Product |
United States |
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